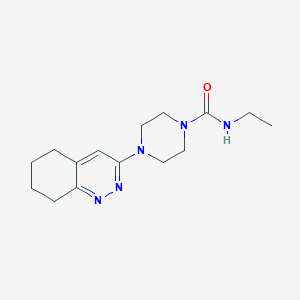![molecular formula C27H27N7O2 B2988549 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1172970-72-7](/img/structure/B2988549.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be a complex organic molecule with several functional groups. It contains a benzofuran, a pyrazolo[3,4-d]pyrimidine, and a benzylpiperazine moiety. These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve several steps, including the formation of the benzofuran and pyrazolo[3,4-d]pyrimidine rings, and the attachment of the benzylpiperazine group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzofuran and pyrazolo[3,4-d]pyrimidine rings would contribute to the rigidity of the molecule, while the benzylpiperazine group could allow for some conformational flexibility.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. However, the presence of several nitrogen atoms could make it a potential ligand for metal ions, and the aromatic rings could potentially undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. However, given its complexity and the presence of several nitrogen atoms, it’s likely to be quite polar and could potentially form hydrogen bonds. This could affect its solubility and stability.Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
Compounds within the pyrazolo[3,4-d]pyrimidin derivatives family have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such compounds exhibit cytotoxic effects against cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. This suggests potential applications in the development of novel anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Imaging and Diagnostic Applications
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives for potential use in Positron Emission Tomography (PET) imaging has been reported. Such compounds could serve as PET agents for imaging enzymes involved in neuroinflammation, offering insights into the mechanisms of neurodegenerative diseases and aiding in the diagnosis and monitoring of treatment efficacy (Xiaohong Wang et al., 2018).
Antiviral and Antimicrobial Research
Research into benzofuran and benzo[d]isothiazole derivatives, which share structural features with the compound , has shown promise in inhibiting Mycobacterium tuberculosis DNA gyrase, an essential enzyme for bacterial DNA replication. Such findings highlight the potential for developing new antimicrobial agents, particularly against tuberculosis (K. Reddy et al., 2014).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
Direcciones Futuras
Future research on this compound could involve studying its potential uses, for example in pharmaceuticals or materials science. This could involve testing its biological activity, stability, and toxicity.
Propiedades
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O2/c35-27(24-16-21-8-4-5-9-23(21)36-24)28-10-11-34-26-22(17-31-34)25(29-19-30-26)33-14-12-32(13-15-33)18-20-6-2-1-3-7-20/h1-9,16-17,19H,10-15,18H2,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUCASWDALZURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)

![9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2988474.png)

![5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2988476.png)
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)


![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)
